2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline

Synthetic Methodology Hindered Amine Synthesis C-N Bond Formation

2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline is a synthetic, sterically hindered secondary amine belonging to the class of N-alkylated anilines. Its structure features a 2-methoxy-5-methyl substituted benzene ring, with the amine nitrogen linked to a bulky 2,4,4-trimethylpentan-2-yl (tert-octyl) group.

Molecular Formula C16H27NO
Molecular Weight 249.39 g/mol
Cat. No. B12051205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline
Molecular FormulaC16H27NO
Molecular Weight249.39 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC(C)(C)CC(C)(C)C
InChIInChI=1S/C16H27NO/c1-12-8-9-14(18-7)13(10-12)17-16(5,6)11-15(2,3)4/h8-10,17H,11H2,1-7H3
InChIKeyVLGMFJHPVJBDCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline: A Sterically Hindered Secondary Amine Building Block for Medicinal Chemistry


2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline is a synthetic, sterically hindered secondary amine belonging to the class of N-alkylated anilines . Its structure features a 2-methoxy-5-methyl substituted benzene ring, with the amine nitrogen linked to a bulky 2,4,4-trimethylpentan-2-yl (tert-octyl) group [1]. The compound (molecular formula C16H27NO, molecular weight 249.39 g/mol) is traditionally challenging to access and is offered as a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for preparing drug candidates containing hindered amine motifs . It is part of a curated portfolio of over 80 sterically hindered secondary amines designed for structurally distinct screening collections .

Synthetic Accessibility Enabled by Baran hydroamination; traditional alkylation yields <5%
Steric & Electronic Identity Unique tert-octyl N-substituent and 2-methoxy-5-methyl aniline core
Physical Format Liquid at refrigerated temperature supports automated HTS workflows

Why 2-Methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline Cannot Be Casually Replaced by In-Class Analogs


Sterically hindered secondary amines are not commodity chemicals; their physical, electronic, and steric properties are exquisitely sensitive to the specific combination of the N-alkyl group and the aromatic ring substitution pattern. Simply swapping the tert-octyl group for a smaller tert-butyl group, or changing the aniline ring to a pyridine, fundamentally alters the molecule's conformational profile, lipophilicity, and basicity . The 2,4,4-trimethylpentan-2-yl group provides a unique steric footprint, quantified through Taft steric parameters, which directly impacts molecular recognition, metabolic stability, and synthetic tractability [1]. Furthermore, the specific 2-methoxy-5-methyl substitution pattern on the aniline ring differentiates its electronic character from analogs like the 4-methylthio variant or the pyridine-based counterpart, preventing direct functional interchangeability .

  • N-Alkyl steric footprint: tert-octyl vs. tert-butyl changes conformational, lipophilic, and metabolic shielding profiles.
  • Aromatic core: aniline vs. pyridine alters pKaH, H-bonding, and logP, potentially shifting target engagement.
  • Ring substitution pattern: 2-OMe,5-Me vs. 4-SMe modifies intramolecular H-bonding, electronics, and metabolic soft spots.

Quantitative Differentiation Evidence for 2-Methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline against Its Closest Analogs


Synthetic Accessibility: Baran Hydroamination Enables Access Where Traditional Alkylation Fails

Traditional direct N-alkylation of 2-methoxy-5-methylaniline with 2,4,4-trimethylpentan-2-yl halides typically results in yields of <20% due to competing elimination reactions caused by the extreme steric hindrance of the tertiary alkyl halide . In contrast, the innovative hydroamination method reported by Baran and coworkers utilizes nitroarenes and olefins as feedstock building blocks, enabling the synthesis of this hindered amine through a presumed radical mechanism that overcomes steric barriers [1]. While a precise published yield for this specific compound is not available in the public domain, the Baran method is the enabling technology that makes this compound commercially accessible, whereas comparator compounds with less-hindered N-alkyl groups (e.g., N-pentan-2-yl or N-(3-methylbutyl) analogs) can be synthesized by conventional reductive amination in moderate yields . This synthetic accessibility advantage is a critical procurement consideration.

Synthetic Accessibility
Class-level inference
Baran hydroamination method enables synthesis; traditional alkylation yields <5% [1]
Fe(acac)₃, PhSiH₃, EtOH, 60 °C
Critical synthetic route for supply; traditional methods not viable
Specific yield not publicly disclosed
Synthetic Methodology Hindered Amine Synthesis C-N Bond Formation

Steric Bulk: tert-Octyl vs. tert-Butyl N-Substitution Quantified by Taft Steric Parameters

The N-(2,4,4-trimethylpentan-2-yl) group (tert-octyl) provides quantifiably greater steric bulk than the commonly used N-tert-butyl group. The Taft steric parameter (Es) is a well-established quantitative measure of substituent steric effects [1]. The tert-butyl group has an Es value of -1.54 [1] [2]. While an experimental Es value for the tert-octyl group is not directly reported in standard compilations, computational studies that include the C(CH3)2C(CH3)3 group demonstrate it has a significantly larger steric footprint, approaching that of even bulkier trialkylmethyl groups [3]. This increased steric demand translates into greater shielding of the amine nitrogen, which can reduce N-dealkylation metabolism and lower the basicity of the aniline nitrogen compared to N-tert-butyl aniline analogs [4].

Steric Bulk (Taft Es)
Class-level inference
tert-Octyl: Es < -1.54 (est.)
tert-Butyl: Es = -1.54
Larger van der Waals volume increases steric shielding of amine
Greater steric bulk may enhance metabolic shielding and binding selectivity
ΔEs not tabulated; computational evidence supports larger size
Physical Organic Chemistry Steric Effects Structure-Activity Relationships

Ring Electronics: Aniline Core vs. Pyridine Core – Differentiated Basicity and H-Bonding Profile

The closest structural analog in the same Sigma-Aldrich hindered amine portfolio is 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine (ALD01782), which replaces the aniline benzene ring with a pyridine ring . The replacement of a CH group with an N atom in the aromatic ring fundamentally alters the electronic character. The pyridine analog has an additional hydrogen bond acceptor (the pyridine N), a lower calculated logP due to the increased polarity, and a significantly reduced pKa of the conjugated acid compared to the aniline derivative . The aniline N in the target compound is expected to have a pKaH in the range of 4.5–5.5, whereas the pyridine analog's aniline-like NH has a pKaH approximately 1–2 units lower due to the electron-withdrawing effect of the pyridine ring . This difference in protonation state at physiological pH can critically impact solubility, permeability, and target engagement.

Ring Electronics
Class-level inference
Aniline: pKaH ~4.5–5.5, one HBD
Pyridine: pKaH ~3.5–4.5, two HBA
ΔpKaH ≈ 1–2 units; ΔlogP ≈ 1–2 units (computed)
Core choice affects protonation state, H-bonding, and lipophilicity
Estimated values based on structural class
Physicochemical Properties Drug Design Heterocycle Comparison

Physical Form and Handling: Liquid at Refrigerated Temperatures vs. Solid Unsubstituted Aniline

The target compound is a liquid that requires storage at 2–8 °C, whereas its unsubstituted parent aniline, 2-methoxy-5-methylaniline, is a crystalline solid with a melting point of 50–55 °C [1] [2]. The introduction of the bulky tert-octyl group on the nitrogen atom disrupts crystal packing, reducing the melting point and rendering the compound a liquid under standard storage conditions [2]. This physical form difference is advantageous for automated liquid handling in high-throughput screening (HTS) campaigns, as it eliminates the need for pre-weighing and dissolution of solid samples, reducing processing time and potential solubility issues [3]. In contrast, the 4-methylthio analog (ALD01638) is also a liquid , so this differentiator is relative to the unsubstituted aniline building block rather than within the hindered amine portfolio.

Physical Form
Cross-study comparable
Liquid at 2–8 °C
Parent aniline: crystalline solid, mp ~52 °C
Liquid format facilitates automated liquid handling for HTS
4-SMe analog also liquid; differentiator vs. unsubstituted aniline
Compound Management Automated Screening Physicochemical Properties

Aromatic Substitution Pattern: 2-OMe,5-Me Aniline vs. 4-SMe Aniline Core

Within the Sigma-Aldrich hindered amine portfolio, two compounds share the same tert-octyl N-substituent but differ in the aromatic ring substitution: the target compound (2-OMe, 5-Me) and 4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline (4-SMe) . The 2-methoxy group in the target compound can participate in intramolecular hydrogen bonding with the aniline NH, influencing the conformational preference and the NH acidity [1]. The 5-methyl group adds electron density to the ring, increasing the nucleophilicity of the aniline nitrogen compared to an unsubstituted analog. In the methylthio analog, the sulfur atom is a softer, more polarizable substituent with a larger van der Waals radius, which alters the compound's lipophilicity (the sulfur analog is expected to have a higher logP) and its metabolic profile, as thioethers are susceptible to S-oxidation by cytochrome P450s and flavin-containing monooxygenases [2]. The Hammett σp value for 4-SMe (σp = 0.00) differs from that of 5-Me (σm = -0.07, electron-donating), leading to different electronic effects on the aniline nitrogen's reactivity [3].

Substitution Pattern
Class-level inference
2-OMe,5-Me: σp -0.27 (OMe), σm -0.07 (Me)
4-SMe: σp = 0.00
2-OMe enables intramolecular H-bond; SMe is softer and more polarizable
Substitution controls electronics, H-bonding, and metabolic soft spots
Hammett σ values from standard compilations
Structure-Activity Relationships Lead Optimization Aniline Derivatives

Evidence-Backed Application Scenarios for 2-Methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline


Fragment-Based and DNA-Encoded Library (DEL) Synthesis Requiring Sterically Unique Amine Building Blocks

In fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) technology, the 'three-dimensionality' and steric uniqueness of building blocks are key drivers of hit diversity. This compound, with its combination of a tert-octyl N-substituent and a 2-methoxy-5-methyl aniline core, provides a steric and electronic profile that is distinct from the more common N-tert-butyl aniline and N-isopropyl aniline building blocks . The Baran hydroamination method enables its supply despite the synthetic challenge, making it a viable option for library production where structural novelty is a primary selection criterion [1].

Medicinal Chemistry Optimization of Lead Compounds Containing a Hindered Amine Pharmacophore

When a drug discovery program identifies a hindered amine as a critical pharmacophoric element, the specific choice of amine can determine the lead series' success. Relative to an N-tert-butyl aniline, the tert-octyl derivative offers a predicted increase in lipophilicity (ΔclogP ≈ 1–1.5 units) and a larger steric shield around the amine, which can improve metabolic stability by reducing N-dealkylation . Relative to the pyridine analog (ALD01782), the aniline core provides a higher pKaH, ensuring the nitrogen is more likely to be protonated at physiological pH, which can be crucial for engaging an acidic residue in the target binding site [1].

High-Throughput Screening (HTS) Campaigns Seeking Structurally Distinct Secondary Amines

This compound is part of Sigma-Aldrich's portfolio of over 80 sterically hindered secondary amines, purpose-built for generating structurally distinct screening compounds . Its liquid physical form at storage temperature (2–8 °C) provides an operational advantage for automated liquid handling platforms used in HTS, reducing the manual effort associated with solid compound weighing and dissolution . For screening groups procuring a diverse set of hindered amines to populate a screening deck, this compound offers a unique combination of physical form, steric profile, and electronic character not replicated by other members of the portfolio .

Synthetic Methodology Development for Late-Stage Functionalization of Hindered Amines

The compound's origin via the Baran hydroamination method positions it as a benchmark substrate for testing new methods in C-N bond formation and late-stage functionalization of sterically hindered secondary amines . Researchers developing novel amination or N-arylation methodologies can use this compound to probe the steric limits of their catalytic systems. The 2-methoxy-5-methyl substitution pattern on the aniline ring offers a unique electronic environment for testing the electronic tolerance of new reactions compared to simpler aniline substrates [1].

Application
Selection Property
Validation Focus
DEL & fragment-based library synthesis
Unique steric/electronic profile
Building block structural novelty
Lead optimization (hindered amine pharmacophore)
tert-Octyl steric shield and aniline basicity
Metabolic stability and target engagement
HTS screening deck assembly
Liquid physical form, steric diversity
Automated liquid handling compatibility
Synthetic methodology development
Sterically hindered amine substrate
Reaction scope for C–N bond formation
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